1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with additional substituents such as methoxy groups, a methyl group, and a pyridinyl group.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . These methods typically yield the desired compound with good efficiency.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and methoxy groups, using reagents such as halogens or nucleophiles.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a fluorescent sensor due to its photophysical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-quinoline structure but differ in the position of the fused rings.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring, similar to the target compound, but with different substituents and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit different biological properties.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
645417-90-9 |
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Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
7,8-dimethoxy-3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H16N4O2/c1-10-16-18(22-21-10)12-9-15(24-3)14(23-2)8-11(12)17(20-16)13-6-4-5-7-19-13/h4-9H,1-3H3,(H,21,22) |
InChI Key |
OXFROLTUDVQDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC(=C(C=C3C(=N2)C4=CC=CC=N4)OC)OC |
Origin of Product |
United States |
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